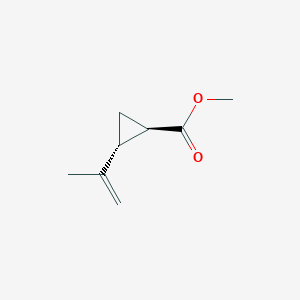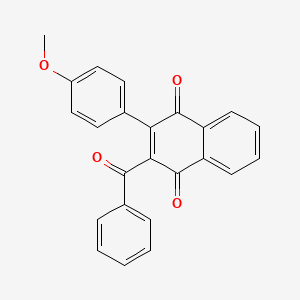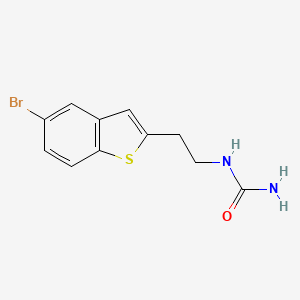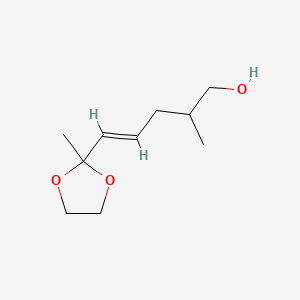
Benzoic acid--urea (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–urea (1/1) is a compound formed by the combination of benzoic acid and urea in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while urea is an organic compound with two amine groups attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–urea (1/1) can be achieved through the reaction of benzoic acid with urea under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent, such as ethanol, and then adding urea to the solution. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–urea (1/1) may involve more efficient and scalable methods. For example, the reaction can be carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–urea (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid–urea (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid–urea (1/1) involves its ability to form hydrogen bonds and interact with various molecular targets. The benzoic acid component can disrupt microbial cell membranes, leading to antimicrobial effects. Urea, on the other hand, can enhance the solubility and stability of the compound, making it more effective in various applications.
Comparación Con Compuestos Similares
Benzoic acid–urea (1/1) can be compared to other similar compounds such as:
Benzoic acid: While benzoic acid alone has antimicrobial properties, its combination with urea enhances its solubility and stability.
Urea: Urea alone is used as a fertilizer and in various industrial applications, but its combination with benzoic acid provides additional antimicrobial benefits.
Salicylic acid–urea: Another similar compound with applications in medicine and industry, but with different chemical properties and uses.
Propiedades
Número CAS |
21835-57-4 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
benzoic acid;urea |
InChI |
InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4) |
Clave InChI |
NSGOVOMOUNRVAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


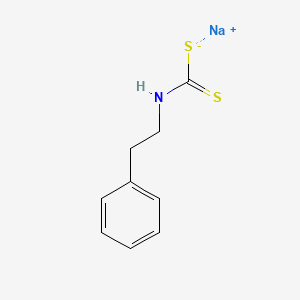
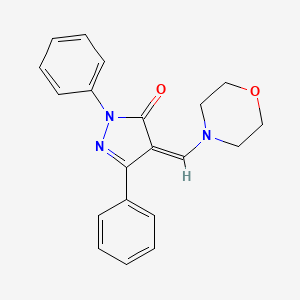
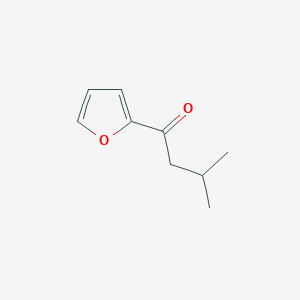
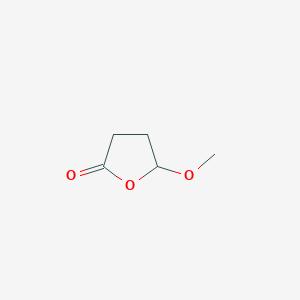
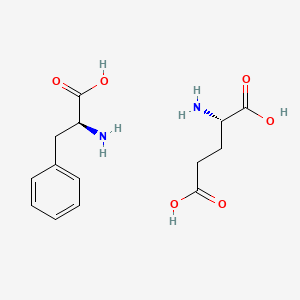
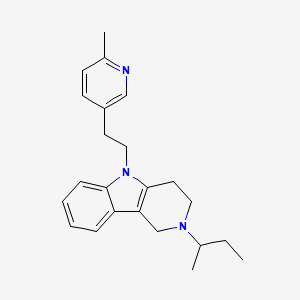
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

